molecular formula C19H24N6O2 B10979854 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10979854
M. Wt: 368.4 g/mol
InChI Key: NRIQAKVAYXJRIJ-UHFFFAOYSA-N
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Description

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a compound with a complex structure, combining elements from both indole and tetrazole families.

  • Its chemical formula is C21H26N6O2 .
  • The compound’s name reflects its functional groups: an indole ring, a tetrazole ring, and an amide group.
  • Indole derivatives often exhibit diverse biological activities due to their structural versatility.
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic route involves the reaction of 2-(5-methoxy-1H-indol-3-yl)ethanamine (precursor) with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid chloride .
      • The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
    • Reaction Conditions :
      • Solvents: Acetonitrile, methanol, or dichloromethane.
      • Reagents: Potassium carbonate, acetyl chloride, sodium nitrite, and hydrochloric acid.
      • Temperatures: Varying from room temperature to elevated temperatures (e.g., 58–60°C).
    • Industrial Production :
      • Industrial-scale production may involve modifications of the laboratory synthesis, optimizing yields and scalability.
  • Chemical Reactions Analysis

    • Reactions :
      • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various reactions:
        • Nucleophilic substitutions.
        • Acid-base reactions.
        • Oxidations and reductions.
    • Common Reagents and Conditions :
      • Nucleophilic substitution: Use of acetyl chloride or other acylating agents.
      • Acid-base reactions: Hydrochloric acid, sodium hydroxide.
      • Oxidations: Oxidizing agents like potassium permanganate.
      • Reductions: Reducing agents such as lithium aluminum hydride.
    • Major Products :
      • The main product is the target compound itself.
  • Scientific Research Applications

    • Chemistry :
      • Structural studies and reactivity investigations.
      • Building blocks for more complex molecules.
    • Biology and Medicine :
      • Potential as a drug candidate due to its indole and tetrazole moieties.
      • Investigating its effects on biological pathways (e.g., circadian rhythms, sleep regulation).
      • Antioxidant properties.
    • Industry :
      • Possible applications in pharmaceuticals, agrochemicals, or materials science.
  • Mechanism of Action

    • Targets and Pathways :
      • Research is ongoing, but potential targets include melatonin receptors, circadian clock proteins, and oxidative stress-related pathways.
      • Further studies are needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

    • Uniqueness :
      • The combination of indole and tetrazole rings makes this compound unique.
      • Unlike other indole derivatives, it incorporates a tetrazole group.
    • Similar Compounds :
      • 2-(5-methoxy-1H-indol-3-yl)ethylamine (precursor).
      • Other indole-based compounds with similar pharmacophores.

    Properties

    Molecular Formula

    C19H24N6O2

    Molecular Weight

    368.4 g/mol

    IUPAC Name

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

    InChI

    InChI=1S/C19H24N6O2/c1-27-15-5-6-17-16(11-15)14(12-21-17)7-10-20-18(26)19(8-3-2-4-9-19)25-13-22-23-24-25/h5-6,11-13,21H,2-4,7-10H2,1H3,(H,20,26)

    InChI Key

    NRIQAKVAYXJRIJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)N4C=NN=N4

    Origin of Product

    United States

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